3,4,5-trimethoxy-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
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Overview
Description
The compound “3,4,5-trimethoxy-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide” is a derivative of the 3,4,5-trimethoxyphenyl (TMP) moiety . The TMP moiety is a critical component present in many Colchicine binding site inhibitors (CBSIs), playing an important role in maintaining suitable molecular conformations of CBSIs and contributing to their high binding affinities to tubulin .
Scientific Research Applications
Synthesis and Structural Characterization
Research on compounds with structures similar to 3,4,5-trimethoxy-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide often focuses on their synthesis and structural characterization. For instance, the synthesis and spectral characterization of novel pyrazole derivatives, including X-ray crystal structure studies, offer insights into their molecular configurations and potential interactions. These studies lay the groundwork for understanding the compound's reactivity and stability, essential for further applications in drug design and materials science (Kumara et al., 2018).
Pharmacological Activities
Derivatives similar to the specified compound have been investigated for various pharmacological activities. For example, research on polymethoxylated-pyrazoline benzene sulfonamides, including those with trimethoxy derivatives, explored their cytotoxic activities on tumor and non-tumor cell lines and inhibitory effects on carbonic anhydrase isoenzymes. Such studies highlight the potential therapeutic applications of these compounds in cancer treatment and enzyme inhibition, providing a basis for further drug discovery efforts (Kucukoglu et al., 2016).
Antiviral and Antibacterial Applications
Research has also extended to the antiviral and antibacterial potential of related compounds. For example, the synthesis of novel benzamide-based 5-aminopyrazoles and their evaluation against influenza A virus (subtype H5N1) demonstrate the role these compounds can play in addressing infectious diseases. Such studies are crucial for identifying new therapeutic agents against hard-to-treat viral infections (Hebishy et al., 2020).
Material Science and Chemistry
Some research focuses on the application of similar compounds in materials science and chemistry, exploring their potential in creating new materials with unique properties. For instance, studies on the synthesis and characterization of thiosemicarbazide derivatives and their use in synthesizing target heterocyclic compounds with antimicrobial assessment illustrate the versatility of these molecules. Such compounds could have applications in developing new materials with built-in antimicrobial properties, useful in medical devices and other applications requiring sterilization and resistance to microbial growth (Elmagd et al., 2017).
Mechanism of Action
Target of Action
Compounds containing the trimethoxyphenyl (tmp) group, which is present in this compound, have been known to effectively inhibit various targets such as tubulin, heat shock protein 90 (hsp90), thioredoxin reductase (trxr), histone lysine-specific demethylase 1 (hlsd1), activin receptor-like kinase-2 (alk2), p-glycoprotein (p-gp), and platelet-derived growth factor receptor β .
Mode of Action
The tmp group has a critical role in the fitting of certain analogs into the colchicine binding site (cbs) of the αβ-tubulin heterodimer . This suggests that the compound may interact with its targets in a similar manner, leading to changes in their function.
Biochemical Pathways
Tmp-bearing compounds have shown diverse bioactivity effects, indicating that they may affect multiple pathways . For example, they have displayed notable anti-cancer effects by effectively inhibiting various targets and pathways .
Result of Action
Tmp-bearing compounds have demonstrated significant efficacy against various diseases, indicating that they may have diverse molecular and cellular effects .
Properties
IUPAC Name |
3,4,5-trimethoxy-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4S/c1-13-6-5-7-15(8-13)25-21(16-11-30-12-17(16)24-25)23-22(26)14-9-18(27-2)20(29-4)19(10-14)28-3/h5-10H,11-12H2,1-4H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKDDQNCMFRCJIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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